N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-11(15-9-3-1-2-4-10(9)17(20)21)8-7-14-13-16(12(8)19)5-6-22-13/h1-4,7H,5-6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQHLNWICYCSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with a thiazolopyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolopyrimidines.
Scientific Research Applications
N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Table 1: Key Physical Properties of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
- Nitro Substituent Position : The 3-nitrophenyl derivative (4i) exhibits a higher melting point (211–213°C) compared to the 2-nitrophenyl analogue (4c, 182–184°C), likely due to differences in molecular symmetry and packing efficiency influenced by nitro group orientation .
- Yield Trends : The 3-nitrophenyl derivative (71% yield) is synthesized more efficiently than the 2-nitrophenyl analogue (39%), suggesting steric or electronic factors favor cyclization at the meta position .
Spectroscopic and Structural Comparisons
NMR and IR Data :
- Carboxamide NH Resonance : In the 2-nitrophenyl derivative (4c), the NH proton appears at δ 9.10 ppm (DMSO-d₆), slightly downfield compared to the 3-nitrophenyl analogue (δ 8.35 ppm, 4i), indicating stronger hydrogen bonding or electron withdrawal in the ortho position .
- C=O Stretching : IR spectra for carboxylate derivatives (e.g., 4i) show C=O stretches near 1628–1640 cm⁻¹, consistent with conjugated carbonyl groups. The carboxamide C=O in the target compound is expected to absorb at similar frequencies .
Crystal Packing :
While crystal data for the target compound are unavailable, the ethyl 7-methyl-3-oxo-5-phenyl derivative () reveals a puckered thiazolo pyrimidine core with dihedral angles of 80.94° between the fused ring and substituted benzene. This suggests that bulky substituents (e.g., nitro groups) may further distort the molecular geometry, affecting intermolecular interactions .
Antimicrobial Activity :
- Ethyl-2-nitrophenyl derivative (4c) and ethyl-3-nitrophenyl derivative (4i) were tested against bacterial and fungal strains, with 4i showing moderate activity (MIC: 16–32 µg/mL) compared to 4c (MIC: 32–64 µg/mL). The enhanced activity of 4i may arise from improved solubility or target binding due to nitro group positioning .
- Methoxy vs. Nitro Substituents : The 4-methoxyphenyl derivative () lacks antimicrobial data but is hypothesized to exhibit reduced activity compared to nitro derivatives due to electron-donating effects, which may diminish interactions with microbial targets .
Biological Activity
N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. Specifically, compounds with a nitrophenyl substituent have shown significant cytotoxicity against various cancer cell lines:
- Cervical Adenocarcinoma (M-HeLa) : Compounds demonstrated high efficiency against M-HeLa cells with low toxicity towards normal liver cells. The nitrophenyl group at the C5 position was crucial for enhancing cytotoxicity compared to standard treatments like Sorafenib .
- Prostate Adenocarcinoma (PC3) : Some derivatives exhibited moderate activity against PC3 cell lines while maintaining selectivity for normal cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . In vitro tests have shown that derivatives possess varying degrees of activity against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .
- Biofilm Formation Inhibition : The active derivatives were effective in inhibiting biofilm formation of pathogenic bacteria, which is critical for preventing chronic infections .
Other Biological Activities
In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidine derivatives have been investigated for:
- Antidiabetic Activity : Some studies suggest potential antidiabetic properties through mechanisms involving glucose metabolism modulation.
- Antifungal Activity : Preliminary results indicate effectiveness against various fungal strains, warranting further exploration in clinical settings.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
| Substituent Position | Biological Activity | Notes |
|---|---|---|
| C5 | High cytotoxicity | Essential for activity against M-HeLa |
| C6 | Moderate activity | Variants with acetyl groups showed improved selectivity |
| Nitrophenyl Group | Enhanced potency | Correlates with increased cytotoxicity in cancer models |
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Testing :
Q & A
Q. Optimization considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reflux at 80–100°C ensures complete cyclization without decomposition .
How can microwave-assisted synthesis improve the yield and purity of this compound?
Advanced Research Question
Microwave-assisted synthesis enhances reaction efficiency by:
- Reducing reaction time : From 8–10 hours (traditional reflux) to 30–60 minutes .
- Increasing yield : Reported improvements from 65% to >85% due to uniform heating and reduced side reactions.
- Enhancing purity : Reduced byproduct formation (e.g., nitro-group reduction byproducts) via precise temperature control .
Methodology : Use sealed vessels with microwave irradiation (300–500 W) and monitor progress via TLC or HPLC .
What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Advanced Research Question
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) and validates hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., nitro group at C2 of phenyl) and detect tautomeric forms .
- Mass spectrometry (HRMS) : Validates molecular weight (CHNOS; calc. 342.05) and detects fragmentation patterns .
Case study : X-ray data revealed a flattened boat conformation in the pyrimidine ring, critical for docking studies .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies in IC values (e.g., anticancer activity) often arise from:
- Assay variability : Cell line specificity (e.g., glioblastoma vs. melanoma) and incubation times.
- Compound purity : HPLC-validated purity (>95%) is essential; impurities may skew results .
Q. Methodological solutions :
- Standardized protocols : Use NIH/ATCC cell lines and MTT assays with triplicate replicates.
- Dose-response validation : Compare activity across multiple concentrations (1–100 µM) .
What computational methods predict the binding affinity of this compound with biological targets?
Advanced Research Question
- Molecular docking (AutoDock/Vina) : Identifies potential interactions with kinases or DNA topoisomerases. The nitro group often forms π-π stacking with aromatic residues (e.g., Tyr in EGFR) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
- Surface plasmon resonance (SPR) : Validates binding kinetics (e.g., K = 2.5 µM for Bcl-2 inhibition) .
How does the nitro group influence the compound’s stability under varying storage conditions?
Advanced Research Question
The nitro group confers:
- Light sensitivity : Degrades via photolytic cleavage; store in amber vials at -20°C.
- Hydrolytic stability : Stable in pH 4–7 buffers but degrades in alkaline conditions (pH >9) .
Analytical validation : Monitor degradation via HPLC (retention time shifts) and IR (loss of NO peaks at 1520 cm) .
What strategies optimize derivatization of this compound for enhanced bioavailability?
Advanced Research Question
- Prodrug design : Introduce acetyl or PEG groups at the carboxamide to improve solubility.
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.3 mg/mL vs. 0.5 mg/mL for free base) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
